

Application Notes and Protocols for Investigating Pruritus with JNJ-28610244

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Compound of Interest		
Compound Name:	JNJ 28610244	
Cat. No.:	B13442230	Get Quote

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Introduction

JNJ-28610244 is a potent and selective agonist for the histamine H4 receptor (H4R). While H4R antagonists are being investigated for their anti-pruritic effects, H4R agonists like JNJ-28610244 serve as valuable research tools to induce and study the mechanisms of pruritus (itch). Activation of H4R on sensory neurons has been shown to elicit scratching behavior in animal models, providing a platform to investigate the signaling pathways involved in itch and to screen for novel anti-pruritic therapies. These application notes provide detailed protocols for the use of JNJ-28610244 in both in vivo and in vitro models of pruritus.

Mechanism of Action

JNJ-28610244 selectively binds to and activates the H4 receptor, a G-protein coupled receptor. In the context of pruritus, H4R activation on dorsal root ganglion (DRG) sensory neurons initiates a signaling cascade involving Phospholipase C (PLC) and the subsequent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This leads to an influx of calcium ions, neuronal depolarization, and the transmission of the itch signal.[1][2][3]

Data Presentation

In Vivo: H4R Agonist-Induced Scratching Behavior in Mice



The following table summarizes dose-response data for scratching behavior induced by intradermal injection of various H4R agonists in mice. This data can be used as a reference for designing experiments with JNJ-28610244.

H4R Agonist	Dose (nmol/site)	Injection Volume (μL)	Observatio n Period (min)	Peak Scratching Bouts (mean ± SEM)	Reference
4- Methylhistami ne	50	50	30	~100 ± 20	[4]
Clobenpropit	0.06 μmol (60 nmol)	Not Specified	Not Specified	~144 ± 20	[3]
ST-1006	50	50	30	~120 ± 25	[4]
Histamine	300	20	60	~150 ± 15	[5]

In Vitro: H4R Agonist-Induced Calcium Influx in DRG Neurons

The table below provides representative data on the increase in intracellular calcium concentration ([Ca²⁺]i) in cultured DRG neurons upon stimulation with an H4R agonist.



H4R Agonist	Concentrati on (µM)	Cell Type	Measureme nt	Magnitude of [Ca²+]i Increase	Reference
Immepip	8.3 - 50	Mouse DRG Neurons	Fura-2 AM Calcium Imaging	Dose- dependent increase	[1]
Histamine	Not Specified	Mouse DRG Neurons	Single-cell calcium imaging	Significant increase in a subset of neurons	[6]

Experimental ProtocolsIn Vivo Protocol: Induction of Scratching Behavior in

Mice

This protocol describes the induction of pruritus in mice using intradermal injection of JNJ-28610244.

Materials:

- JNJ-28610244
- · Sterile, pyrogen-free saline
- Male Balb/C or C57BL/6 mice (8-12 weeks old)
- Insulin syringes with 30-gauge needles
- Observation chambers (e.g., clear plexiglass cylinders)
- · Video recording equipment

Procedure:



- Animal Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.
- Preparation of JNJ-28610244 Solution: Dissolve JNJ-28610244 in sterile saline to the desired concentrations. Based on data from similar H4R agonists, a starting dose range of 10-100 nmol/site is recommended.
- Intradermal Injection:
 - Gently restrain the mouse.
 - Inject a volume of 20-50 μL of the JNJ-28610244 solution or vehicle (saline) intradermally into the rostral back (nape of the neck).[3]
- Observation and Data Collection:
 - Immediately after injection, place the mouse in the observation chamber.
 - Record the behavior of the mouse for 30-60 minutes using a video camera.
 - A bout of scratching is defined as one or more rapid movements of the hind paw towards the injection site, ending with the placement of the paw back on the floor.
 - Count the number of scratching bouts in 5-minute intervals.

In Vitro Protocol: Calcium Imaging in Primary DRG Neurons

This protocol outlines the procedure for measuring changes in intracellular calcium in cultured DRG neurons in response to JNJ-28610244.

Materials:

- JNJ-28610244
- Adult mice or rats
- Dissection tools



- Collagenase type IA
- Trypsin
- DMEM/F12 medium
- Neurobasal medium supplemented with B27 and NGF
- Poly-D-lysine and laminin-coated coverslips
- Fura-2 AM calcium indicator dye
- Hanks' Balanced Salt Solution (HBSS)
- Fluorescence microscope with an imaging system

Procedure:

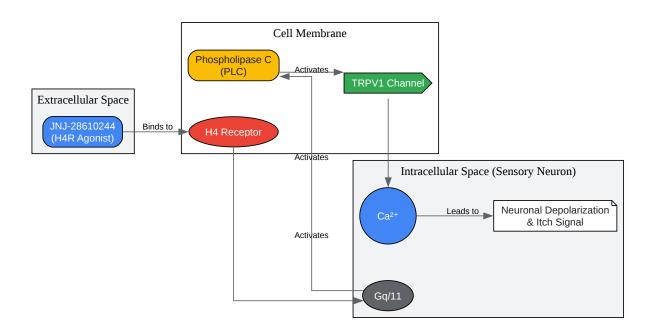
- Isolation and Culture of DRG Neurons:
 - Euthanize the animal and dissect the dorsal root ganglia from the spinal column under sterile conditions.
 - Treat the ganglia with collagenase (1 mg/mL) and trypsin (0.25%) to dissociate the cells.
 - Triturate the ganglia to obtain a single-cell suspension.
 - Plate the neurons on poly-D-lysine and laminin-coated coverslips in Neurobasal medium and culture for 24-48 hours.
- Loading with Calcium Indicator:
 - $\circ\,$ Incubate the cultured DRG neurons with 2-5 μM Fura-2 AM in HBSS for 30-45 minutes at 37°C.
 - Wash the cells with HBSS to remove excess dye.
- Calcium Imaging:



- Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.
- Continuously perfuse the cells with HBSS.
- Record baseline fluorescence by alternating excitation wavelengths between 340 nm and
 380 nm and measuring the emission at 510 nm.
- Apply JNJ-28610244 (e.g., in a concentration range of 1-100 μM) to the perfusion buffer.
- Record the changes in fluorescence ratio (F340/F380), which corresponds to changes in intracellular calcium concentration.
- As a positive control, apply a high potassium solution (e.g., 50 mM KCl) at the end of the experiment to depolarize the neurons and elicit a maximal calcium response.

Mandatory Visualizations

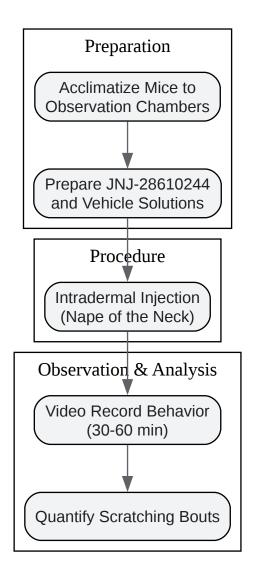




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Caption: Signaling pathway of JNJ-28610244-induced pruritus in a sensory neuron.

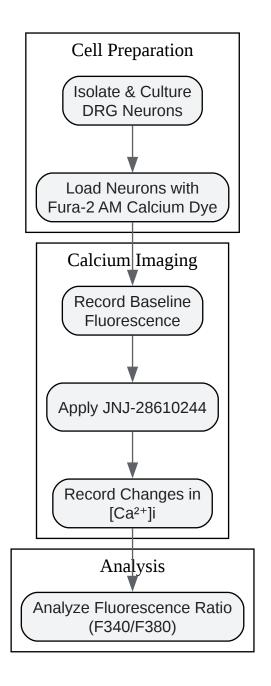




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Caption: Experimental workflow for the in vivo pruritus model.





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Caption: Experimental workflow for the in vitro calcium imaging assay.

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- To cite this document: BenchChem. [Application Notes and Protocols for Investigating Pruritus with JNJ-28610244]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13442230#using-jnj-28610244-to-investigate-pruritus]

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